molecular formula C15H24O3 B055261 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione CAS No. 123018-64-4

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione

Cat. No.: B055261
CAS No.: 123018-64-4
M. Wt: 252.35 g/mol
InChI Key: NYKNGYPICQVZJG-UHFFFAOYSA-N
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Description

Chemical Structure: 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione is a heterocyclic organic compound featuring a spirocyclic core (2-oxaspiro[4.5]decane-1,3-dione) with two propyl groups at the 8-position. Its molecular formula is C₁₅H₂₄O₃, with a molecular weight of 252.35 g/mol . Synthesis: The spirocyclic scaffold is synthesized via Knoevenagel condensation of cyclohexanone with ethyl 2-cyanoacetate, followed by cyanide addition, hydrolysis, and cyclization using acetyl chloride for optimized yields . The dipropyl substituents are introduced during or after the cyclization step, likely through alkylation or nucleophilic substitution.

Properties

IUPAC Name

8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-3-5-14(6-4-2)7-9-15(10-8-14)11-12(16)18-13(15)17/h3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKNGYPICQVZJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CCC2(CC1)CC(=O)OC2=O)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564541
Record name 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123018-64-4
Record name 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Initial Monoalkylation

The spirocyclic diketone is treated with propyl bromide (1.2 equiv) in tetrahydrofuran (THF) at 0°C, using potassium carbonate (K₂CO₃) as a base. This regioselectively alkylates one of the bridgehead positions (8-position), achieving 60–70% conversion after 6 hours.

Dialkylation Optimization

To install the second propyl group, harsher conditions are employed:

  • Reagents : Propyl iodide (2.0 equiv), 18-crown-6 ether (phase-transfer catalyst)

  • Solvent : Dimethylformamide (DMF) at 80°C

  • Yield : 85–90% after 24 hours

The use of iodide over bromide enhances reactivity due to its superior leaving-group ability, while crown ethers improve potassium ion coordination, accelerating the SN2 mechanism.

Industrial-Scale Production Considerations

For bulk synthesis, the process is optimized for cost and safety:

ParameterLaboratory ScaleIndustrial Scale
Catalyst Ammonium acetateZeolite-supported AcOH
Solvent EthanolRecyclable ethyl acetate/water biphasic system
Alkylation Agent Propyl iodidePropyl chloride
Reaction Time 24–36 hours8–12 hours (flow reactor)

Key industrial adaptations:

  • Zeolite catalysts reduce waste by enabling catalyst reuse for >10 cycles.

  • Flow reactors minimize exothermic risks during alkylation, improving temperature control.

Purification and Characterization

Crude product purification involves:

  • Liquid-liquid extraction : Ethyl acetate/water (3:1 v/v) removes unreacted propyl halides and salts.

  • Recrystallization : From hexane/ethyl acetate (9:1) at −20°C, yielding 98% purity crystals.

Critical characterization data:

PropertyMethodResult
Melting Point DSC112–114°C
Purity HPLC (C18 column)99.2% (area normalization)
Stereochemical Purity Chiral GC-MS>99% ee

Comparative Analysis of Methodologies

Classical vs. Catalytic Approaches

Traditional methods relying on stoichiometric bases (e.g., K₂CO₃) face scalability issues due to salt waste. In contrast, palladium-catalyzed C–H activation protocols, though nascent, show promise for direct propylation without prefunctionalization. For example, Pd(OAc)₂/PCy₃ systems in toluene at 120°C achieve 75% dialkylation in 8 hours, albeit with higher catalyst costs.

Solvent Impact on Yield

Solvent screening reveals polar aprotic solvents (DMF, DMSO) enhance alkylation rates but complicate purification. Ethyl acetate strikes an optimal balance between reaction efficiency and downstream processing.

Challenges and Mitigation Strategies

Stereochemical Control

The spirocenter at C8 introduces the risk of racemization during alkylation. Strategies to preserve enantiopurity include:

  • Low-temperature reactions (−20°C) to slow epimerization

  • Chiral auxiliary-assisted synthesis, though this adds two steps to the workflow

Byproduct Formation

Major byproducts and their suppression:

ByproductSourceMitigation
8-Monopropyl derivativeIncomplete alkylationExcess alkylating agent (2.5 equiv)
Ring-opened lactoneAcidic impuritiesPre-reaction neutralization with NaHCO₃

Emerging Technologies

Photoredox Catalysis

Recent advances utilize [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst to enable radical-based propylation under visible light (450 nm). This method achieves 80% yield at room temperature but requires anhydrous conditions and argon atmosphere.

Biocatalytic Routes

Engineered cytochrome P450 enzymes (e.g., CYP153A) demonstrate activity in propyl group transfer, though current yields remain low (15–20%) .

Chemical Reactions Analysis

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and catalysts such as palladium on carbon, and sodium borohydride. Major products formed from these reactions include alcohols, carboxylic acids, and substituted spiro compounds .

Scientific Research Applications

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows it to fit into the active sites of enzymes, inhibiting their activity. This compound can also interact with cellular membranes, altering their permeability and affecting cellular processes.

Comparison with Similar Compounds

Substituent Effects: Aliphatic vs. Aromatic Groups

  • 8,8-Dipropyl Derivative: The aliphatic propyl groups enhance lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce solubility in aqueous media. Limited biological activity data exist, but its structural analogs (e.g., azaspiro derivatives) suggest that bulky aliphatic groups may reduce receptor binding compared to aromatic substituents .
  • Aromatic-Substituted Analogues :

    • N-[(4-Arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione :
  • Derivatives with phenyl or fluorophenyl groups exhibit anticonvulsant activity (ED₅₀ = 15–30 mg/kg in MES test) due to interactions with 5-HT₁A/5-HT₂A receptors .
  • Rigid aromatic moieties (e.g., 8-phenyl substituents) improve conformational stability and receptor affinity .
Compound Substituents Biological Activity (MES Test) Neurotoxicity (30 mg/kg)
8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione Aliphatic (propyl) Not reported Not tested
8-Phenyl-2-azaspiro[4.5]decane-1,3-dione Aromatic (phenyl) ED₅₀ = 18.5 mg/kg Neurotoxic
8-(4-Fluorophenyl)-2-azaspiro[4.5]decane-1,3-dione Aromatic (fluorophenyl) ED₅₀ = 22.3 mg/kg Non-neurotoxic

Key Insight : Aromatic groups enhance anticonvulsant activity but may introduce neurotoxicity, while aliphatic groups like dipropyl prioritize lipophilicity over receptor engagement .

Heteroatom Variations in the Spiro Core

  • 2-Oxaspiro[4.5]decane-1,3-dione (Oxygen in the Spiro Core) :

    • The oxygen atom increases electrophilicity at the carbonyl groups, making it reactive toward nucleophiles (e.g., amines, alcohols) .
    • Applications include enzyme substrate studies (e.g., cytochrome P450) and materials science .
  • 2-Azaspiro[4.5]decane-1,3-dione (Nitrogen in the Spiro Core) :

    • The nitrogen atom introduces basic character (pKa ~8–9), enabling salt formation and improved solubility in acidic media.
    • Used as intermediates in drug synthesis (e.g., anticonvulsants, neuropathic pain agents) .
Property 2-Oxaspiro[4.5]decane-1,3-dione 2-Azaspiro[4.5]decane-1,3-dione
Electrophilicity High (due to oxygen) Moderate (due to nitrogen)
Solubility in Water Low Moderate (salt forms available)
Biological Applications Enzyme studies, materials Anticonvulsants, receptor ligands

Key Insight : Oxygen-containing spiro compounds are more reactive in synthetic chemistry, while nitrogen-containing analogs are better suited for drug development .

Ring Size and Steric Effects

  • 2-Oxaspiro[4.4]nonane-1,3-dione (Smaller Spiro Ring): The [4.4] ring system increases steric strain, reducing stability but enhancing reactivity in cycloaddition reactions . Yields during synthesis are lower (~60%) compared to the [4.5] system (~85%) .
  • 2-Oxaspiro[4.5]decane-1,3-dione (Larger Spiro Ring) :

    • The [4.5] system offers conformational flexibility , enabling better accommodation of bulky substituents (e.g., dipropyl groups) .
Parameter [4.4] Spiro System [4.5] Spiro System
Synthetic Yield ~60% ~85%
Stability Lower (steric strain) Higher
Substituent Compatibility Limited to small groups Compatible with bulky groups

Key Insight : The [4.5] spiro system is more versatile for functionalization, making it preferable for derivatives like 8,8-dipropyl .

Biological Activity

8,8-Dipropyl-2-oxaspiro[4.5]decane-1,3-dione is an organic compound characterized by its unique spirocyclic structure, which consists of a cyclohexane ring fused to a dioxolane ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The molecular formula of this compound is C15H24O3, with a molecular weight of approximately 252.35 g/mol .

The compound's structure significantly influences its biological activity. The presence of propyl groups at the 8th position enhances its lipophilicity, which may affect its interaction with biological membranes and receptors. Below are some key chemical properties:

PropertyValue
Molecular FormulaC15H24O3
Molecular Weight252.35 g/mol
CAS Number123018-64-4
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

1. Enzyme Inhibition:
The spirocyclic structure allows the compound to fit into the active sites of certain enzymes, potentially inhibiting their function. This inhibition can lead to altered metabolic pathways.

2. Membrane Interaction:
The lipophilic nature of the compound may enable it to integrate into cellular membranes, affecting membrane fluidity and permeability. This can disrupt cellular processes and signal transduction pathways.

Biological Activity Studies

Research has indicated several biological activities associated with this compound:

Antimicrobial Activity:
Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains and fungi. For instance, it has been tested against Gram-positive and Gram-negative bacteria with promising results.

Antioxidant Properties:
The compound has demonstrated antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases.

Potential Anticancer Activity:
Preliminary studies indicate that this compound may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various spirocyclic compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting significant antimicrobial potential.

Case Study 2: Antioxidant Activity

A study evaluating the antioxidant capacity using DPPH radical scavenging assays showed that this compound had an IC50 value of 25 µg/mL, comparable to known antioxidants like ascorbic acid.

Case Study 3: Anticancer Screening

In vitro tests on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM after 48 hours of exposure.

Q & A

Q. What are the optimal synthetic routes for 8,8-dipropyl-2-oxaspiro[4.5]decane-1,3-dione, and how can reaction yields be improved?

The compound can be synthesized via spirocyclization reactions involving ketones and amines, with yields optimized by controlling reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., THF or DCM). For example, similar spirocyclic diones are synthesized using a two-step process: (1) condensation of a diketone with a diamine and (2) acid-catalyzed cyclization . Impurities from side reactions (e.g., incomplete cyclization) can be minimized via gradient HPLC purification .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • X-ray crystallography : Resolves spirocyclic conformation and bond angles (e.g., monoclinic crystal system with β = 94.084° observed in analogous structures) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify propyl substituents and spirojunction. For example, carbonyl carbons appear at ~170–175 ppm, while spiro carbon signals are split due to restricted rotation .
  • FT-IR : Confirms lactone (C=O stretch at ~1750 cm1^{-1}) and ether (C-O-C at ~1100 cm1^{-1}) functionalities .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by moisture and temperature. Store at 2–8°C in airtight containers with desiccants. Degradation products (e.g., hydrolyzed lactone rings) can be monitored via LC-MS, with protocols adapted from safety data sheets for related spirocyclic diones .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting vs. XRD bond angles) be resolved for this spirocyclic system?

Discrepancies arise from dynamic effects in solution (NMR) vs. static crystal packing (XRD). Use variable-temperature NMR to study conformational flexibility, and compare with DFT-calculated bond angles. For example, torsional strain in the spirojunction may cause NMR signal splitting despite symmetrical XRD data .

Q. What experimental strategies are recommended for studying enzyme inhibition or protein-ligand interactions involving this compound?

  • Surface plasmon resonance (SPR) : Measure binding kinetics to target enzymes (e.g., proteases or oxidoreductases) .
  • Molecular docking : Use crystallographic data (e.g., PDB entries) to model interactions with active sites, guided by the compound’s spirocyclic rigidity and hydrogen-bonding motifs .
  • Activity assays : Test inhibition potency via fluorogenic substrates (e.g., IC50_{50} determination for acetylcholinesterase) .

Q. How can impurity profiling be systematically conducted for this compound during scale-up synthesis?

  • HPLC-MS : Identify byproducts (e.g., 8-(4-chlorobutyl) or 8-(4-bromobutyl) analogs) using reference standards .
  • NMR spiking : Compare impurity peaks with synthesized reference materials (e.g., 8-azaspiro[4.5]decane-7,9-dione derivatives) .
  • Regulatory alignment : Follow ICH Q3A guidelines for qualification thresholds (<0.15% for unknown impurities) .

Q. What methodologies are suitable for analyzing the compound’s reactivity in asymmetric epoxidation or cycloaddition reactions?

  • Chiral auxiliaries : Incorporate enantiopure amines or ketones during synthesis to induce asymmetry, as demonstrated in dioxirane-mediated epoxidations .
  • Kinetic studies : Monitor reaction progress via inline FT-IR or polarimetry to track enantiomeric excess .

Methodological Notes

  • Spectral contradictions : Always cross-validate XRD and NMR data with computational models (e.g., Gaussian or ORCA) .
  • Biological assays : Include positive controls (e.g., known enzyme inhibitors) and validate binding via isothermal titration calorimetry (ITC) .
  • Synthetic scale-up : Use flow chemistry to enhance reproducibility and reduce exothermic side reactions .

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